N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-ethoxy-N-(2-morpholinoethyl)benzamide hydrochloride
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Overview
Description
The compound is a derivative of benzothiazole . Benzothiazole derivatives have been synthesized and analyzed for their anti-inflammatory properties . They have been found to inhibit COX-1 and COX-2, which are key enzymes in the inflammatory process .
Synthesis Analysis
Benzothiazole derivatives can be synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The structure of these compounds is typically analyzed using IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis
The synthesized compounds were evaluated for anti-inflammatory activity . Compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .Scientific Research Applications
Antitumor and Cytotoxic Activity
Thiazole derivatives, including our compound of interest, have been studied for their potential in cancer treatment. They have shown promise in inducing cytotoxic effects on tumor cell lines. For instance, certain thiazole compounds have demonstrated potent effects on prostate cancer cells . This suggests that our compound could be explored for its efficacy against various types of cancer, leveraging its thiazole core structure.
Antimicrobial and Antifungal Properties
Thiazoles are known to possess significant antimicrobial and antifungal activities. Research indicates that thiazole derivatives can be more active against bacterial strains like Bacillus cereus, B. subtilis, and E. coli, as well as fungal strains such as Aspergillus niger, Fusarium oxisporum, and Rhizopus oryzae . This opens up avenues for the compound to be used in developing new antimicrobial agents.
Anti-inflammatory and Analgesic Effects
The compound’s thiazole moiety is associated with anti-inflammatory and analgesic activities. Studies have shown that thiazole derivatives can act as COX inhibitors, which are crucial in the inflammatory process . This property can be harnessed to develop new pain relief medications with fewer side effects.
Neuroprotective Applications
Thiazoles have been identified to play a role in neuroprotection. They are involved in the synthesis of neurotransmitters like acetylcholine, which is essential for the normal functioning of the nervous system . This suggests potential applications in treating neurodegenerative diseases or protecting neuronal health.
Antihypertensive and Cardiovascular Uses
Some thiazole derivatives exhibit antihypertensive activity, which can be beneficial in managing high blood pressure and related cardiovascular conditions . The compound could be investigated for its potential benefits in cardiovascular health.
Antiviral and Anti-HIV Activity
Thiazole compounds have shown activity against HIV, providing a basis for the development of antiretroviral drugs . Given the ongoing need for effective HIV treatments, this compound could contribute to the next generation of antiretroviral therapies.
Antischizophrenia and Psychiatric Disorders
Thiazole derivatives have been associated with antischizophrenia activity, indicating potential applications in psychiatric medicine . This could lead to new treatments for schizophrenia and other mental health disorders.
Antithrombotic and Anticoagulant Effects
Thiazoles have been reported to act as fibrinogen receptor antagonists with antithrombotic activity . This property is crucial in preventing blood clots, suggesting that our compound could be used in creating safer anticoagulants.
Mechanism of Action
Target of Action
The primary target of this compound is the Cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins .
Mode of Action
The compound interacts with the COX enzymes, inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX enzymes, it disrupts the production of prostaglandins, which are key mediators of inflammation . The downstream effects include a reduction in inflammation and associated symptoms .
Result of Action
The molecular effect of the compound’s action is the inhibition of COX enzymes, leading to a decrease in prostaglandin production . On a cellular level, this results in a reduction of the inflammatory response .
Future Directions
properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-ethoxy-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F2N3O3S.ClH/c1-2-30-17-5-3-15(4-6-17)21(28)27(8-7-26-9-11-29-12-10-26)22-25-20-18(24)13-16(23)14-19(20)31-22;/h3-6,13-14H,2,7-12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVUGONWJGNUIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N(CCN2CCOCC2)C3=NC4=C(C=C(C=C4S3)F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClF2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-ethoxy-N-(2-morpholinoethyl)benzamide hydrochloride |
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